9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Overview
Description
SKF 81297 hydrobromide is a selective agonist of the dopamine D1-like receptor, with a Ki value of 1.9 nM . The dopamine D1-like receptors, consisting of D1 and D5 subtypes, are a subfamily of dopamine receptors that mediate excitatory neurotransmission after binding the endogenous neurotransmitter dopamine . SKF 81297 hydrobromide is centrally active following systemic administration in vivo .
Scientific Research Applications
SKF 81297 hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving dopamine receptor agonists.
Biology: Employed in research to understand the role of dopamine D1-like receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to dopamine dysregulation, such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Mechanism of Action
- SKF 81297 hydrobromide is a dopamine D1-like receptor agonist. Its primary target is the dopamine D1 receptor (D1DR) . D1DRs are G protein-coupled receptors (GPCRs) primarily found in the central nervous system.
- SKF 81297 interacts with D1DRs, leading to the activation of adenylate cyclase (AC) and subsequent production of cyclic adenosine monophosphate (cAMP) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
The safety data sheet for SKF 81297 hydrobromide suggests that it may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It’s important to handle this compound with care, avoiding dust formation and breathing vapors, mist, or gas .
Future Directions
The future of SKF 81297 hydrobromide lies in its potential for research use. It’s a useful tool in studying the role of dopamine D1-like receptors in various neurophysiological processes . Additionally, market analysis suggests steady growth in the global SKF 81297 Hydrobromide Market, driven by continuous technological advancements, growing environmental awareness, and the rising need for streamlined operations .
Biochemical Analysis
Biochemical Properties
SKF 81297 hydrobromide interacts with dopamine D1-like receptors, which consist of D1 and D5 subtypes . It acts as a full agonist, binding to these receptors and triggering a response . This interaction plays a crucial role in mediating excitatory neurotransmission .
Cellular Effects
SKF 81297 hydrobromide influences cell function by interacting with dopamine D1-like receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of SKF 81297 hydrobromide involves its binding to dopamine D1-like receptors . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of SKF 81297 hydrobromide can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of SKF 81297 hydrobromide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
SKF 81297 hydrobromide is involved in the dopamine neurotransmission pathway . It interacts with dopamine D1-like receptors, which can influence metabolic flux or metabolite levels .
Preparation Methods
The chemical name of SKF 81297 hydrobromide is (±)-6-Chloro-2,3,4,5-tetrahydro-1-phenyl-1H-3-benzazepine hydrobromide . The synthetic routes and reaction conditions for this compound are not extensively detailed in the available literature. it is known that the compound is synthesized and offered as part of compound libraries such as Tocriscreen 2.0 Max . Industrial production methods typically involve the synthesis of the core benzazepine structure followed by halogenation and subsequent hydrobromide salt formation.
Chemical Reactions Analysis
SKF 81297 hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: SKF 81297 hydrobromide can undergo substitution reactions, where functional groups on the benzazepine ring are replaced with other substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
SKF 81297 hydrobromide is unique due to its high selectivity and potency as a dopamine D1-like receptor agonist. Similar compounds include:
SKF 38393: Another dopamine D1 receptor agonist with similar pharmacological properties.
A-77636: A selective dopamine D1 receptor agonist with a different chemical structure.
Dihydrexidine: A full agonist at dopamine D1 receptors with distinct pharmacokinetic properties.
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and specific applications in research and therapy.
Properties
IUPAC Name |
9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2.BrH/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20;/h1-5,8,13,18-20H,6-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIJGBMRNYUZRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042604 | |
Record name | SKF 81297 hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67287-39-2 | |
Record name | SKF-81297 hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SKF 81297 hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SKF-81297 HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L86RFQ3NSD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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